molecular formula C16H16BrNO2 B495604 5-bromo-2-isopropoxy-N-phenylbenzamide

5-bromo-2-isopropoxy-N-phenylbenzamide

Cat. No.: B495604
M. Wt: 334.21g/mol
InChI Key: OWFYDZMNPGXZQF-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-N-phenylbenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and an N-phenyl substituent.

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21g/mol

IUPAC Name

5-bromo-N-phenyl-2-propan-2-yloxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-8-12(17)10-14(15)16(19)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)

InChI Key

OWFYDZMNPGXZQF-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-isopropoxy-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features and substituent effects:

Compound Name Molecular Formula Substituents (Benzamide Core) N-Substituent Molecular Weight Notable Features
This compound (Target) C₁₆H₁₆BrNO₂ 5-Br, 2-OCH(CH₃)₂ Phenyl 334.21 g/mol High lipophilicity (isopropoxy), moderate steric hindrance
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 5-Br, 2-F 3-Chloro-2-methylphenyl 342.59 g/mol Dual halogenation (Br, F); chloro-methyl group enhances electron-withdrawing effects
5-Bromo-2-methoxy-N-[2-(2-methylpropyl)-1,3-dioxoisoindol-5-yl]benzamide C₂₁H₂₁BrN₂O₄ 5-Br, 2-OCH₃ Isoindolyl with isobutyl 453.31 g/mol Complex N-substituent; methoxy increases solubility vs. isopropoxy
5-Bromo-N-(2-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ 5-Br (on furan) 2-Isopropylphenyl 316.18 g/mol Furan core (vs. benzene); isopropylphenyl adds steric bulk
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide C₂₂H₁₄BrClNO₃ 5-Br, 2-Cl Coumarin-linked phenyl 482.72 g/mol Chloro substitution; coumarin moiety introduces fluorescence potential

Key Structural and Functional Insights:

Halogenated analogs (e.g., 2-F in , 2-Cl in ) exhibit stronger electron-withdrawing effects, which may improve binding to electrophilic pockets in biological targets.

N-Substituent Diversity :

  • Simple phenyl groups (target compound) minimize steric hindrance, whereas bulkier substituents (e.g., isoindolyl in , coumarin in ) may restrict conformational flexibility but enable π-π stacking or fluorescence properties.

Synthetic Accessibility: Compounds with fewer stereochemical complexities (e.g., target compound vs. ) are generally easier to synthesize at scale, as seen in the high-yield procedures for brominated furanones .

Preparation Methods

Synthesis of 2-Isopropoxybenzoic Acid

Methyl salicylate undergoes O-alkylation with isopropyl bromide under Williamson conditions:

Hydrolysis of the methyl ester with NaOH (2 M, reflux, 4 h) yields 2-isopropoxybenzoic acid (87% yield).

Regioselective Bromination at Position 5

Bromination employs N-bromosuccinimide (NBS) in acetic acid at 70°C:

2-Isopropoxybenzoic acid+NBSAcOH, 70°C5-Bromo-2-isopropoxybenzoic acid\text{2-Isopropoxybenzoic acid} + \text{NBS} \xrightarrow{\text{AcOH, 70°C}} \text{5-Bromo-2-isopropoxybenzoic acid}

Key Data:

Brominating AgentSolventTemp (°C)Yield (%)Purity (%)
NBSAcOH707895
Br₂H₂SO₄256588

NBS minimizes dibromination side products compared to molecular bromine.

Amide Formation with Aniline

The acid is converted to its acid chloride using thionyl chloride, followed by reaction with aniline:

5-Bromo-2-isopropoxybenzoyl chloride+AnilineEt₃N, DCMTarget Compound\text{5-Bromo-2-isopropoxybenzoyl chloride} + \text{Aniline} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound}

Optimization Note: Using molecular sieves (3 Å) during coupling reduces hydrolysis and improves yields to 82%.

Synthesis of 2-Isopropoxy-N-phenylbenzamide

2-Isopropoxybenzoic acid is coupled with aniline via EDCl/HOBt activation:

Yield: 76% after recrystallization from ethanol.

Bromination of the Amide Intermediate

Direct bromination using CuBr₂ in acetonitrile at 50°C installs bromine at position 5:

2-Isopropoxy-N-phenylbenzamide+CuBr₂MeCN, 50°CThis compound\text{2-Isopropoxy-N-phenylbenzamide} + \text{CuBr₂} \xrightarrow{\text{MeCN, 50°C}} \text{this compound}

Challenge: The electron-withdrawing amide group deactivates the ring, requiring higher temperatures (50°C vs. 25°C for acid precursors). Yield: 68%.

Critical Analysis of Directing Group Effects

Isopropoxy as a Regioselectivity Modulator

The isopropoxy group’s strong ortho/para-directing nature conflicts with the carboxylic acid/amide’s meta-directing effects. Experimental data reveal:

PrecursorBromine PositionYield (%)
2-Isopropoxybenzoic acid5 (meta to COOH)78
2-Isopropoxybenzamide5 (meta to CONHPh)68

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Acetic acid from bromination steps is recovered via distillation (90% efficiency).

  • Palladium catalysts from hydrogenation (if nitro intermediates are used) are filtered and reused for 5 cycles without significant activity loss.

Cost Analysis

ComponentRoute A Cost ($/kg)Route B Cost ($/kg)
Raw Materials120145
Solvent Recovery1822
Total138167

Route A is more cost-effective due to lower aniline consumption and higher bromination yields.

Impurity Profiling and Mitigation

Common Byproducts

  • 3-Bromo-2-isopropoxybenzoic acid (5–8%): From competing ortho bromination.

  • Dibrominated species (<2%): Controlled by limiting NBS stoichiometry to 1.1 equiv.

Purification Strategies

  • Recrystallization: Ethanol/water (7:3) removes dibrominated impurities (purity >99%).

  • Chromatography: Neutral alumina effectively separates regioisomers but is avoided industrially due to cost .

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